Methyl3-(1-ethyl-1H-pyrazol-5-YL)propiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(1-ethyl-1H-pyrazol-5-yl)propiolate is a compound belonging to the pyrazole family, known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are interesting due to their structural properties and tautomerism, which can influence their reactivity and biological activities .
Preparation Methods
The synthesis of Methyl 3-(1-ethyl-1H-pyrazol-5-yl)propiolate typically involves the reaction of ethyl propiolate with 1-ethyl-1H-pyrazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Methyl 3-(1-ethyl-1H-pyrazol-5-yl)propiolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group into an alcohol.
Scientific Research Applications
Methyl 3-(1-ethyl-1H-pyrazol-5-yl)propiolate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-(1-ethyl-1H-pyrazol-5-yl)propiolate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or modulation of biological pathways . This interaction can result in various biological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
Methyl 3-(1-ethyl-1H-pyrazol-5-yl)propiolate can be compared with other pyrazole derivatives, such as:
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Used as an intermediate in the synthesis of pharmaceuticals.
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester: Known for its applications in medicinal chemistry.
1-Methyl-5-amino-1H-pyrazole: Utilized in the synthesis of heterocyclic compounds.
Methyl 3-(1-ethyl-1H-pyrazol-5-yl)propiolate stands out due to its unique ester group, which allows for diverse chemical modifications and applications in various fields .
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
methyl 3-(2-ethylpyrazol-3-yl)prop-2-ynoate |
InChI |
InChI=1S/C9H10N2O2/c1-3-11-8(6-7-10-11)4-5-9(12)13-2/h6-7H,3H2,1-2H3 |
InChI Key |
WTZYGLDIZWRPHC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C#CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.